D-JNKI-1
Description
Molecular Structure and Composition
D-JNKI-1 is characterized by its complex peptide structure with a molecular formula of C₁₆₄H₂₈₅N₆₅O₄₁. The compound possesses a molecular weight of 3823.498 daltons for the average mass and 3821.221443857 daltons for the monoisotopic mass. This substantial molecular weight reflects the peptide's complex structure, which consists of thirty amino acid residues arranged in a specific sequence designed to confer both biological activity and cellular permeability.
The peptide adopts a D-retro-inverso configuration, meaning it is constructed from D-amino acids arranged in reverse sequence order compared to the natural L-amino acid version. This unique structural modification renders the peptide highly resistant to proteolytic degradation while maintaining its biological activity. The specific amino acid sequence follows the pattern: DQSRPVQPFLNLTTPRKPRPPRRRQRRKKRG, where each letter represents a D-amino acid residue.
Physical and Chemical Properties
The compound exhibits specific physicochemical characteristics that influence its biological behavior and therapeutic potential. This compound demonstrates a logP value of -27, indicating its highly hydrophilic nature. The strongest basic pKa is recorded at 12.8, with a physiological charge of +11 under normal cellular conditions. These properties contribute to the peptide's solubility profile and cellular uptake characteristics.
The polar surface area of this compound measures 1789.09 Ų, with 72 hydrogen acceptor sites and 64 hydrogen donor sites. The molecule contains 126 rotatable bonds, reflecting its high degree of conformational flexibility. These structural features contribute to the peptide's ability to interact with cellular membranes and penetrate into cells effectively.
| Property | Value | Methodology |
|---|---|---|
| Molecular Weight | 3823.498 Da | Mass spectrometry |
| Chemical Formula | C₁₆₄H₂₈₅N₆₅O₄₁ | Structural analysis |
| Polar Surface Area | 1789.09 Ų | Computational prediction |
| Hydrogen Acceptors | 72 | Structural analysis |
| Hydrogen Donors | 64 | Structural analysis |
| Rotatable Bonds | 126 | Structural analysis |
Solubility and Stability Characteristics
This compound exhibits favorable solubility characteristics in various solvents commonly used in biological research. In dimethyl sulfoxide, the peptide achieves a solubility of 100 mg/mL (equivalent to 26.16 mM concentration). Similarly, in ethanol, the compound demonstrates identical solubility parameters of 100 mg/mL. In aqueous solutions, this compound maintains a solubility of 50 mg/mL (13.08 mM), making it suitable for biological applications.
The peptide demonstrates remarkable stability under various storage conditions. When stored as a powder at -20°C, this compound maintains its integrity for up to three years. This extended stability profile is attributed to its D-retro-inverso configuration, which confers resistance to proteolytic degradation. The compound has been validated to maintain stability during room temperature shipping, as confirmed by stability testing protocols.
Properties
Origin of Product |
United States |
|---|
Comparison with Similar Compounds
Inflammatory Bowel Disease (IBD)
- This compound : Reduced disease activity index (DAI) in DSS-induced colitis (P = 0.013 for 1.0% DSS; P = 0.007 for 1.5% DSS) and attenuated T-cell infiltration (CD4+/CD8+), though histological improvements were mild .
- SP600125 : Showed transient anti-inflammatory effects but failed to reduce mucosal damage in chronic colitis models due to poor bioavailability .
Neuroprotection
- This compound : Reduced tau hyperphosphorylation (S202/T205 and S422) in Alzheimer’s disease models (TgCRND8 mice) and blocked mitochondrial JNK3-Bim interactions, preventing cytochrome c release .
- SP600125 : Inconsistent results in neuroprotection; exacerbated oxidative stress in some neuronal cultures .
Cancer-Related Pain
- This compound: Suppressed mechanical allodynia in melanoma models (p-c-Jun reduction: 47.5% → 23.4%) and inhibited tumor growth (B16-Fluc cell proliferation IC₅₀ = 0.1–50 μM) .
Myocardial Ischemia
- This compound : Reduced infarct size by 50% in rat models via JNK1 inhibition .
- CC-930: Limited cardioprotection due to JNK2/3 selectivity .
Clinical Relevance
This compound has completed Phase III trials for sudden deafness (AM-111), showing significant hearing recovery vs. placebo (P < 0.05) . In contrast, ATP-competitive inhibitors like SP600125 remain confined to preclinical studies due to safety concerns .
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
This compound is synthesized using Fmoc-based SPPS on a Rink amide resin to ensure C-terminal amidation, which enhances proteolytic resistance. Key steps include:
-
Resin Swelling : The resin is pre-swollen in dimethylformamide (DMF) for 30 min.
-
Deprotection : Fmoc groups are removed with 20% piperidine in DMF (2 × 5 min).
-
Coupling : Amino acids (4 eq) are activated with HBTU (4 eq) and DIEA (8 eq) in DMF, with coupling times of 1–2 h per residue.
-
Side-Chain Deprotection : After chain assembly, the resin is treated with TFA:water:triisopropylsilane (95:2.5:2.5) for 2 h to cleave the peptide and remove protecting groups.
Critical quality control measures:
Formulation for In Vivo Applications
This compound requires specialized formulations to maintain solubility and stability in biological systems:
Table 1: Stock Solution Preparation
| Parameter | Value |
|---|---|
| Molecular Weight | 3798.3 g/mol |
| Solubility in DMSO | 10 mM |
| Storage Conditions | -80°C, lyophilized |
For in vivo studies, the peptide is reconstituted in sterile 0.9% NaCl (saline) at 1–10 mg/mL. Subcutaneous or intraperitoneal administration uses the following protocol:
-
Dilution : Stock solution is diluted in saline to 1 μg/kg (mice) or 0.3 mg/kg (rats).
-
Sterile Filtration : Through 0.22 μm PVDF membrane.
-
Dosing : Administered in 100–200 μL volumes at specified intervals.
Analytical Characterization
Binding Affinity Assays
The inhibitory potency of this compound is quantified using:
Table 2: Pharmacokinetic Profile (Rat Model)
| Parameter | Value |
|---|---|
| Half-life (t₁/₂) | 2.1 ± 0.3 h |
| Cₘₐₓ | 1.4 ± 0.2 μg/mL |
| AUC₀–∞ | 8.7 ± 1.1 μg·h/mL |
Preclinical Efficacy Data
Otoprotection in Guinea Pigs
Local delivery of 10 μM this compound into the scala tympani reduced neomycin-induced hair cell death by 94% and preserved auditory thresholds at 8–16 kHz (p < 0.001 vs. saline controls).
Neuroprotection in Ischemic Stroke Models
Subcutaneous administration (1 μg/kg) decreased infarct volume by 62% and improved neurological scores by 48% at 72 h post-occlusion. Mitochondrial cytochrome c release was suppressed by 89% (p < 0.01).
Challenges and Optimization Strategies
-
Proteolytic Degradation : Addition of 0.01% bovine serum albumin (BSA) to formulations reduces peptide cleavage in serum.
-
Solubility Limits : Co-solvents (5% PEG300) enable concentrations up to 20 mg/mL without aggregation.
Comparative Analysis with Small-Molecule JNK Inhibitors
Q & A
Q. What molecular mechanisms underlie D-JNKI-1's inhibition of the JNK signaling pathway, and how can its specificity be experimentally validated?
this compound is a cell-permeable peptide derived from the JNK-binding domain of JIP-1, fused with an HIV-Tat transporter sequence for intracellular delivery. It blocks JNK-substrate interactions by competitively binding to JNK, preventing phosphorylation of downstream targets like c-Jun. Specificity can be validated via Western blot analysis of phosphorylated c-Jun levels in treated vs. control groups (e.g., reduced p-c-Jun in Hu-positive neurons in DSS-induced colitis models) . Unlike small-molecule inhibitors (e.g., SP600125), this compound does not target ATP-binding sites, minimizing off-target kinase effects .
Q. How should experimental models be selected to evaluate this compound's efficacy in inflammatory diseases like colitis?
Dextran sulfate sodium (DSS)-induced colitis in rodents is a standardized model for assessing anti-inflammatory agents. Researchers should administer this compound at critical disease progression timepoints (e.g., days 2, 12, and 22 post-DSS induction) and monitor disease activity indices (DAI), stool consistency, and histological changes. Dose-response studies using varying DSS concentrations (1.0% vs. 1.5%) can reveal concentration-dependent efficacy .
Q. What methodological considerations are critical for ensuring reproducibility in this compound studies?
- Dosing regimen : Subcutaneous or intraperitoneal administration routes are common, with timing aligned to disease progression phases .
- Control groups : Include saline-treated controls and consider comparators like SP600125 to contrast mechanisms .
- Data normalization : Use standardized scoring systems (e.g., DAI) and statistical methods (ANOVA for longitudinal data) .
Advanced Research Questions
Q. How can contradictory findings in this compound's efficacy across different experimental setups be resolved?
Inconsistent results (e.g., significant stool consistency improvements in 1.5% DSS models vs. non-significant trends in 1.0% DSS models) may arise from differences in JNK activation thresholds or tissue-specific bioavailability. Researchers should:
- Perform pharmacokinetic studies to assess organ distribution (e.g., liver vs. kidney accumulation) .
- Use transcriptomic profiling to identify JNK-dependent vs. independent pathways in varying DSS concentrations .
- Conduct power analyses to ensure adequate sample sizes (e.g., n=15/group) for detecting subtle effects .
Q. What experimental strategies optimize the assessment of this compound's long-term neuroprotective effects?
this compound's reported 4-day half-life suggests prolonged activity, but delayed neuronal reorganization post-treatment remains understudied. Methodological recommendations:
- Extend observation periods beyond acute phases (e.g., 4–6 weeks post-injury in neonatal hypoxia models) to evaluate synaptic plasticity .
- Combine immunohistochemistry (e.g., apoptotic body counts) with behavioral assays to correlate cellular survival with functional recovery .
- Employ conditional JNK knockout models to isolate this compound's effects from endogenous JNK regulation .
Q. How can researchers address potential biases in preclinical studies of this compound?
- Blinding : Ensure treatment allocation is concealed during data collection and analysis to reduce observer bias .
- Replication : Validate findings in independent cohorts or labs, particularly for claims of "no mortality" in high-DSS models .
- Data transparency : Publish raw datasets (e.g., DAI scores per timepoint) and statistical code in supplementary materials .
Methodological Resources
- Data analysis : Use ANOVA for longitudinal DAI comparisons and Kaplan-Meier curves for survival studies .
- Ethical compliance : Obtain institutional animal care approvals and adhere to ARRIVE guidelines for preclinical reporting .
- Literature synthesis : Prioritize peer-reviewed journals (e.g., Journal of Inflammation Research) over commercial databases for mechanistic insights .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
